molecular formula C18H15ClN6O B2426898 7-(4-Chlorophenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538352-24-8

7-(4-Chlorophenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2426898
CAS No.: 538352-24-8
M. Wt: 366.81
InChI Key: PKPXRDCCBHOVSV-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent, selective, and ATP-competitive inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. This compound exhibits high selectivity for PI3Kδ over other PI3K isoforms (α, β, and γ) and a broad range of other kinases, making it an invaluable chemical probe for dissecting the specific biological roles of PI3Kδ signaling . The primary research value of this inhibitor lies in its application for studying B-cell function and immunology, as PI3Kδ is critically involved in B-cell receptor signaling, proliferation, and survival. Consequently, it is a key tool compound for investigating the mechanisms underlying B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma, as well as for exploring its potential in inflammatory and autoimmune diseases . Its well-defined mechanism of action, directly targeting the lipid kinase activity of PI3Kδ, allows researchers to precisely modulate this pathway in cellular and in vivo models to elucidate novel therapeutic targets and mechanisms of drug resistance.

Properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O/c1-10-14(16(20)26)15(11-4-6-13(19)7-5-11)25-18(22-10)23-17(24-25)12-3-2-8-21-9-12/h2-9,15H,1H3,(H2,20,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPXRDCCBHOVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=C(C=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it acts as a JAK1 and JAK2 inhibitor, it could potentially disrupt cell proliferation and immune responses. This could lead to various molecular and cellular effects, depending on the specific context.

Biological Activity

The compound 7-(4-Chlorophenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, focusing on its antibacterial, anticancer, and antifungal activities, supported by various studies and data.

Chemical Structure

The molecular formula of the compound is C18H17ClN6OC_{18}H_{17}ClN_{6}O, with a complex structure that includes a triazole and pyrimidine ring system. The presence of the chlorophenyl and pyridinyl groups enhances its biological activity by influencing its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds containing the triazole and pyrimidine moieties exhibit significant antibacterial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : In studies involving similar triazolo-pyrimidines, MIC values ranged from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (μg/mL)Target Bacteria
Compound A0.125S. aureus
Compound B0.5E. coli
Compound C8Klebsiella pneumoniae

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. The triazolo-pyrimidine derivatives have demonstrated cytotoxic effects against several cancer cell lines.

  • Cell Viability : In vitro studies showed that certain derivatives reduced cell viability significantly at concentrations lower than those of standard chemotherapeutics like vinblastine .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundConcentration (μg/mL)Cell LineViability (%)
Compound D10MCF-7 (breast cancer)30
Compound E25HeLa (cervical cancer)40
Compound F50A549 (lung cancer)20

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented, with some compounds exhibiting potent activity against fungi such as Candida albicans.

  • Inhibition Concentration : Similar structures have shown EC50 values in the low micromolar range against various fungal strains .

The biological activity of the compound can be attributed to its ability to inhibit key enzymes involved in bacterial and fungal growth, such as DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and repair processes.

Case Studies

Several case studies highlight the efficacy of triazolo-pyrimidines in clinical settings:

  • Case Study on Antibacterial Efficacy : A study demonstrated that a compound similar to the target showed significant reduction in bacterial load in infected mice models when administered at a dose of 10 mg/kg .
  • Case Study on Anticancer Activity : Another investigation revealed that treatment with a related compound resulted in a marked decrease in tumor size in xenograft models of breast cancer .

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of triazolo-pyrimidines exhibit antiviral properties. For instance, studies have shown that modifications in the phenyl moiety can lead to enhanced antiviral activity against various viral strains. The mechanism often involves the inhibition of viral replication through interference with key viral enzymes .

Antitumoral Activity

The compound has also been investigated for its antitumoral effects. In vitro studies have demonstrated that it can inhibit tubulin polymerization, a critical process for cancer cell division. This inhibition results in reduced proliferation of cancer cells . Additionally, structure-activity relationship studies have revealed that specific substitutions on the triazole and pyrimidine rings can significantly affect the potency of the compound against different cancer cell lines.

Case Study 1: Antiviral Studies

A series of synthesized triazolo-pyrimidine derivatives were tested for their antiviral activities against several viruses. The results indicated that certain compounds showed IC50 values in the low micromolar range, demonstrating significant antiviral potency . The structure-activity relationship analysis suggested that the introduction of various substituents at specific positions on the triazole ring could enhance efficacy.

Case Study 2: Antitumoral Mechanism

In another study focusing on antitumoral activity, researchers synthesized a series of compounds based on the triazolo-pyrimidine framework and tested them against human cancer cell lines. The most promising candidates exhibited IC50 values below 10 µM, indicating potent antitumoral effects. Mechanistic studies revealed that these compounds induced apoptosis in cancer cells via mitochondrial pathways .

Q & A

Q. What synthetic methodologies are effective for preparing triazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for the target compound?

  • Methodological Answer: Triazolo-pyrimidine scaffolds are typically synthesized via multicomponent reactions involving aldehydes, β-keto esters, and 3-amino-1,2,4-triazoles. For example, microwave-assisted condensation in ethanol (70–80°C, 30–60 min) yields high-purity derivatives, as demonstrated in ethyl 2-benzylsulfanyl-7-(2-chlorophenyl) analogs . Adapting this to the target compound would require substituting the aldehyde (e.g., 4-chlorobenzaldehyde) and optimizing solvent systems (e.g., ethanol/water mixtures for greener synthesis) . Characterization via 1^1H/13^13C NMR and X-ray crystallography is critical for confirming regioselectivity and stereochemistry .

Q. How can spectroscopic techniques resolve structural ambiguities in triazolo-pyrimidine derivatives?

  • Methodological Answer: 1^1H NMR is essential for identifying NH protons (δ 10.5–12.0 ppm) and aromatic substituents. For example, pyridin-3-yl groups exhibit distinct splitting patterns due to neighboring protons . IR spectroscopy confirms carboxamide C=O stretches (~1680 cm1^{-1}). X-ray crystallography provides definitive proof of bicyclic planar geometry and π-stacking interactions, as seen in ethyl 7-alkylthio derivatives (centroid-centroid distances: 3.63–3.88 Å) . For the target compound, compare experimental data with computational models (DFT) to validate bond angles and dihedral planes.

Advanced Research Questions

Q. How do substituents (e.g., 4-chlorophenyl, pyridin-3-yl) influence the reactivity and stability of triazolo-pyrimidine carboxamides?

  • Methodological Answer: Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity at the C6 carboxamide position, facilitating nucleophilic substitutions. Pyridin-3-yl groups enhance solubility in polar aprotic solvents (e.g., DMF) due to lone-pair interactions. Stability studies under thermal stress (TGA/DSC) reveal that methyl substituents at C5 improve thermal stability (decomposition >250°C) . To assess substituent effects systematically, synthesize analogs with halogen (Cl, F) or methoxy groups and compare reaction kinetics (HPLC monitoring) and crystallographic packing .

Q. What strategies address contradictions in reaction yields when using additives like TMDP versus traditional bases?

  • Methodological Answer: TMDP (4,4’-trimethylenedipiperidine) offers advantages such as recyclability and non-flammability but may reduce yields in sterically hindered reactions due to its bulky structure . In contrast, piperidine provides higher basicity but poses safety risks . To resolve discrepancies:
  • Conduct kinetic studies (e.g., in situ FTIR) to compare reaction rates.
  • Optimize solvent polarity (e.g., ethanol/water vs. molten TMDP) to balance solubility and transition-state stabilization.
  • Use DOE (Design of Experiments) to identify critical parameters (temperature, molar ratios) for maximizing yield .

Q. How can computational modeling guide the design of triazolo-pyrimidine derivatives with enhanced bioactivity?

  • Methodological Answer: Molecular docking (AutoDock/Vina) predicts binding affinities to target proteins (e.g., kinases, GPCRs). For carboxamide derivatives, prioritize modifications at C6 (e.g., replacing ethyl ester with bulkier groups) to enhance hydrophobic interactions. MD simulations (AMBER/GROMACS) assess conformational stability in aqueous environments. Validate predictions with in vitro assays (e.g., antimicrobial activity against Gram-negative bacteria) .

Data Contradiction Analysis

Q. Why do some protocols report high recyclability of TMDP despite its reported toxicity?

  • Analysis: highlights TMDP’s recyclability (5 cycles, >90% activity retention) due to its thermal stability and low volatility. However, notes toxicity concerns, likely from residual piperidine analogs . Mitigation strategies:
  • Purify TMDP via vacuum distillation to remove impurities.
  • Implement glovebox handling and LC-MS monitoring to detect degradation products.
  • Compare cytotoxicity (MTT assays) of TMDP-synthesized compounds versus traditional bases to assess safety trade-offs.

Experimental Design Considerations

Q. What green chemistry principles can be applied to scale up the synthesis of the target compound?

  • Methodological Answer:
  • Replace DMF with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to reduce environmental impact .
  • Use microwave irradiation to minimize reaction time and energy consumption (30 min vs. 10 hours in conventional heating) .
  • Employ continuous-flow reactors to enhance mass transfer and reduce waste generation.

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